

Piperafizine A natural product discovery and isolation

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Compound of Interest

Compound Name: Piperafizine A

Cat. No.: B149501

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An In-depth Technical Guide on the Discovery and Isolation of Asperindopiperazine A

Introduction

The relentless pursuit of novel bioactive compounds has led researchers to explore extreme environments, which are often reservoirs of unique microbial life with the capacity to produce structurally diverse secondary metabolites. Marine fungi, in particular, have emerged as a prolific source of novel natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Asperindopiperazine A, a new indolyl diketopiperazine, from a fungus sourced from the Mariana Trench, the deepest known point in the Earth's oceans. The discovery of Asperindopiperazine A and its congeners, Asperindopiperazines B and C, highlights the chemical diversity of fungi from hadal environments.^{[1][2]}

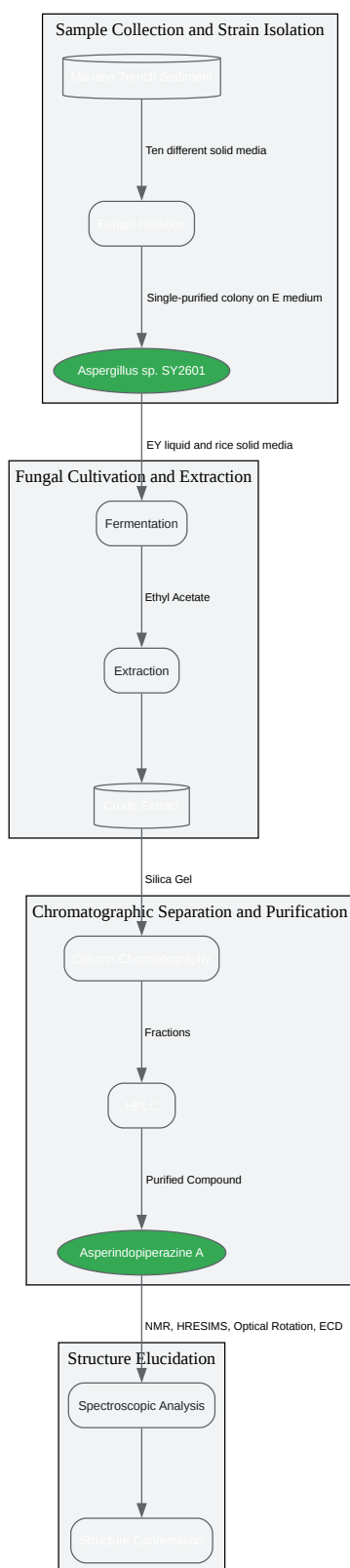
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the discovery process to facilitate further research and development in this area.

Discovery and Isolation

Asperindopiperazine A was isolated from the marine-derived fungus *Aspergillus* sp. SY2601, which was obtained from sediment collected at a depth of 5842 meters in the Mariana Trench. ^[1] The fungal strain was identified based on its ITS rDNA sequence.

Experimental Workflow for Discovery and Isolation

The general workflow for the discovery and isolation of Asperindopiperazine A is depicted in the following diagram.



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Figure 1: Experimental workflow for the discovery and isolation of Asperindopiperazine A.

Structural Elucidation of Asperindopiperazine A

The structure of Asperindopiperazine A was determined through a combination of spectroscopic techniques.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₁ H ₂₁ N ₃ O ₄
HRESIMS	m/z [M + H] ⁺ 380.1605 (calcd. for C ₂₁ H ₂₂ N ₃ O ₄ , 380.1605)
Optical Rotation	[α] ²⁵ _D +78.7 (c 0.1, MeOH)
Appearance	White amorphous powder

Spectroscopic Data

The structure of Asperindopiperazine A was elucidated based on extensive 1D and 2D NMR experiments. The key NMR data are summarized below.

Table 1: ¹H and ¹³C NMR Data for Asperindopiperazine A (in DMSO-d₆)

Position	δC (ppm)	δH (ppm, J in Hz)
1		11.67, s
2	126.8, CH	7.94, s
3	108.1, C	
4	118.1, CH	7.66, d (8.0)
5	119.9, CH	7.10, t (8.0)
6	122.0, CH	7.16, t (8.0)
7	111.8, CH	7.43, d (8.0)
8	135.7, C	
9	127.0, C	
10	108.0, CH	7.02, s
11	123.7, C	
12		9.57, br s
13	166.1, C	
14	86.5, C	
15	35.7, CH ₂	2.12, m
16	19.4, CH ₂	2.03, m; 1.88, m
17	44.7, CH ₂	3.62, m; 3.50, m
18		6.75, br s
19	159.9, C	
20	165.8, C	

| 21 | 20.6, CH₃ | 1.98, s |

Data extracted from the publication by Sun et al. (2024).[1]

The planar structure was established by analysis of HSQC and HMBC spectra. The relative configuration was determined by NOESY experiments, and the absolute configuration was assigned based on a comparison of experimental and calculated electronic circular dichroism (ECD) spectra, as well as its optical rotation.

Biological Activity

The initial study reporting the isolation of Asperindopiperazine A did not specify any biological activity for this particular compound. However, a co-isolated new compound, 12S-aspertetranone D, demonstrated antibacterial activity against both methicillin-resistant *Staphylococcus aureus* (MRSA) and *Escherichia coli* with MIC values of 3.75 and 5 µg/mL, respectively.[2] Further investigation is required to determine the biological profile of Asperindopiperazine A.

Experimental Protocols

Fungal Strain and Fermentation

The fungal strain *Aspergillus* sp. SY2601 was isolated from sediment collected from the Mariana Trench. The strain was identified by its ITS rDNA sequence (GenBank accession number: OR646740).

For the production of secondary metabolites, the fungus was cultured in both EY liquid medium (yeast extract 1 g/L, glucose 10 g/L, sea salt 30 g/L) and rice solid medium. The cultures were incubated at 28 °C for 30 days.

Extraction and Isolation

The fungal cultures were extracted with ethyl acetate to yield a crude extract. This extract was then subjected to a series of chromatographic separations.

- **Silica Gel Column Chromatography:** The crude extract was fractionated using a silica gel column with a gradient elution system (e.g., petroleum ether/ethyl acetate).
- **Preparative High-Performance Liquid Chromatography (HPLC):** The fractions obtained from column chromatography were further purified by preparative HPLC on an ODS column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield the pure compound, Asperindopiperazine A.

Structure Elucidation

The structure of the isolated compound was determined using the following methods:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (HSQC, HMBC, and NOESY) NMR spectra were recorded to establish the planar structure and relative stereochemistry.
- Optical Rotation: Measured to determine the chiroptical properties.
- Electronic Circular Dichroism (ECD): Experimental ECD spectra were compared with calculated spectra to determine the absolute configuration.

Conclusion

The discovery of Asperindopiperazine A from a deep-sea fungus demonstrates the potential of extremophilic microorganisms as a source of novel natural products. This technical guide provides a detailed account of the discovery, isolation, and structural characterization of this new indolyl diketopiperazine. While the initial report did not describe a specific biological activity for Asperindopiperazine A, its unique structure warrants further investigation into its pharmacological potential. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and marine biotechnology.

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